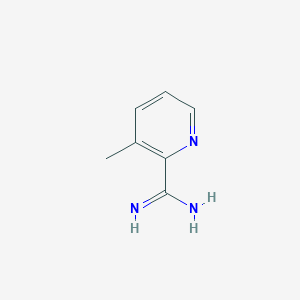

![molecular formula C11H13ClN2S B1317778 2-(Pyrrolidin-2-yl)benzo[d]thiazolhydrochlorid CAS No. 1027643-30-6](/img/structure/B1317778.png)

2-(Pyrrolidin-2-yl)benzo[d]thiazolhydrochlorid

Übersicht

Beschreibung

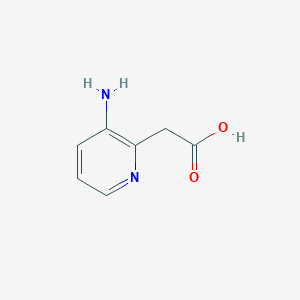

The compound “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is characterized by a pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Die Verbindung wurde auf ihre potenziellen Anti-Fibrose-Aktivitäten untersucht. In der pharmazeutischen Chemie ist die Entwicklung neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten von entscheidender Bedeutung. Eine Studie hat gezeigt, dass bestimmte Derivate von Pyrimidin, die eine strukturelle Ähnlichkeit mit 2-(Pyrrolidin-2-yl)benzo[d]thiazolhydrochlorid aufweisen, bessere Anti-Fibrose-Aktivitäten zeigten als einige bekannte Verbindungen . Dies deutet darauf hin, dass unsere Verbindung von Interesse zu neuartigen Anti-Fibrose-Medikamenten entwickelt werden könnte.

Antimikrobielle Eigenschaften

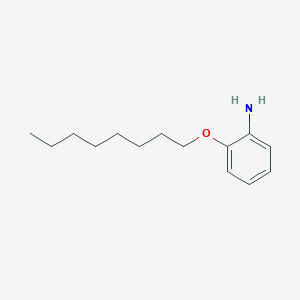

Benzo[d]thiazol-Derivate sind für ihre antimikrobiellen Aktivitäten bekannt. Das Vorhandensein spezifischer Moleküle kann diese Eigenschaften beeinflussen. Beispielsweise kann der O-Alkyl-Rest an bestimmten Positionen der Phenylgruppe die antimikrobielle Aktivität von Benzo[d]thiazol-Verbindungen eliminieren . Dies deutet darauf hin, dass die Modifizierung der Struktur von this compound die antimikrobielle Wirksamkeit erhöhen oder reduzieren könnte.

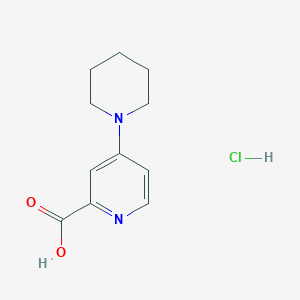

Quorum-Sensing-Inhibition

Die Entdeckung von Verbindungen, die Quorum-Sensing hemmen, ohne antibiotisch zu sein, ist ein aufstrebendes Feld. Eine Bibliothek von Verbindungen mit Benzo[d]thiazol wurde synthetisiert und bewertet, um neuartige Quorum-Sensing-Inhibitoren zu finden . Dies deutet darauf hin, dass this compound auch ein Kandidat für solche Anwendungen sein könnte.

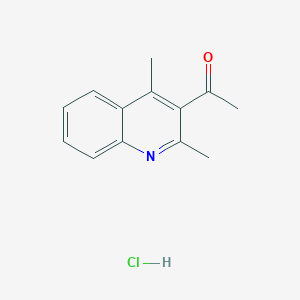

Synthese von heterocyclischen Verbindungen

Die Verbindung dient als Baustein bei der Synthese neuartiger heterocyclischer Verbindungen. Diese Verbindungen sind wichtige Bestandteile der pharmazeutischen Chemie und chemischen Biologie aufgrund ihrer breiten Palette pharmakologischer Aktivitäten .

Entwicklung von pharmazeutischen Medikamenten

Imidazolhaltige Verbindungen, die strukturell mit Benzo[d]thiazolen verwandt sind, wurden in der Medikamentenentwicklung umfassend eingesetzt. Sie zeigen eine breite Palette biologischer Aktivitäten, darunter antibakterielle, antivirale, Antitumor- und entzündungshemmende Wirkungen . Dies impliziert, dass this compound ein wertvolles Synthon bei der Entwicklung neuer Medikamente sein könnte.

Zukünftige Richtungen

The future directions for the study of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit diverse types of biological and pharmaceutical activities .

Action Environment

The design of new molecules often considers the influence of steric factors on biological activity .

Biochemische Analyse

Biochemical Properties

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may interact with other proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its normal reactions. Additionally, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . At higher doses, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may exhibit toxic effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit COX enzymes, which play a crucial role in the metabolism of arachidonic acid to pro-inflammatory mediators . Additionally, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

The transport and distribution of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may accumulate in specific tissues, depending on its affinity for certain binding proteins and transporters. This distribution pattern can influence the compound’s localization and activity within the body.

Subcellular Localization

The subcellular localization of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may play a role in directing 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride to its subcellular destinations. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Eigenschaften

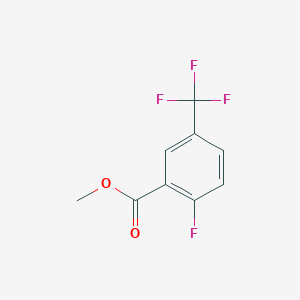

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFWPSLMFCWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586005 | |

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027643-30-6 | |

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)